molecular formula C16H21N B14440729 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- CAS No. 78877-18-6

1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)-

Cat. No.: B14440729
CAS No.: 78877-18-6
M. Wt: 227.34 g/mol
InChI Key: JOLDDGFNJHXFJJ-UHFFFAOYSA-N
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Description

1-Azaspiro(45)dec-6-ene, 1-(phenylmethyl)- is a spirocyclic compound that features a nitrogen atom within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclic ketones with N-sulfonylhydrazones and azidoboronic acids. This reaction proceeds through a domino process that forms both Csp3-C and Csp3-N bonds without the need for a transition-metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

78877-18-6

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-benzyl-1-azaspiro[4.5]dec-6-ene

InChI

InChI=1S/C16H21N/c1-3-8-15(9-4-1)14-17-13-7-12-16(17)10-5-2-6-11-16/h1,3-5,8-10H,2,6-7,11-14H2

InChI Key

JOLDDGFNJHXFJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2(C1)CCCN2CC3=CC=CC=C3

Origin of Product

United States

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